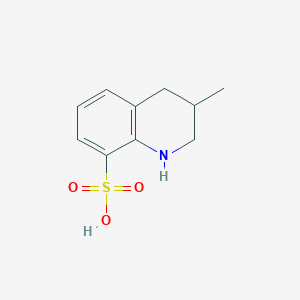

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid

概述

描述

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It is known for its role as an impurity in Argatroban, a synthetic thrombin inhibitor and antithrombotic agent . This compound is characterized by its melting point of 255°C (decomposition) and a density of 1.298±0.06 g/cm³ .

准备方法

Synthetic Routes and Reaction Conditions

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid can be synthesized from 3-Methylquinoline . The synthesis involves sulfonation of the quinoline ring, followed by reduction to form the tetrahydroquinoline structure . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation and reduction processes. These methods are designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the compound .

化学反应分析

Types of Reactions

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives.

Reduction: Reduction reactions can further modify the tetrahydroquinoline structure.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the quinoline ring .

科学研究应用

Pharmaceutical Applications

Active Pharmaceutical Ingredient (API) Synthesis

One of the primary applications of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is in the synthesis of active pharmaceutical ingredients. It serves as a reagent in the production of various drugs, including anticoagulants like Argatroban. This compound is crucial in the quality control processes during the manufacturing of such pharmaceuticals, ensuring the efficacy and safety of the final products .

Case Study: Argatroban Production

Argatroban is an anticoagulant used to treat thrombosis. The synthesis of Argatroban involves multiple steps where this compound acts as an intermediate. In quality assurance processes, this compound is utilized to validate formulations against FDA standards .

Industrial Applications

Polymer Production

This compound is employed as a catalyst in the polymerization process of polyvinyl chloride (PVC). PVC is widely used in construction materials such as pipes and flooring. The compound facilitates the polymerization of vinyl monomers, enhancing the efficiency and yield of PVC production .

Dyes and Pigments

The compound also plays a significant role in the production of dyes and pigments. It is converted into other chemicals that impart color to textiles and plastics. This application highlights its importance in the chemical industry as an intermediate for colorants .

Analytical Chemistry

Reagent for Contaminant Detection

In analytical chemistry, this compound is utilized as a reagent for detecting contaminants in environmental samples such as water and soil. Its ability to react with specific contaminants makes it a valuable tool for environmental monitoring and quality assurance .

Chemical Research and Development

Catalysis and Material Science

Researchers utilize this compound in experimental setups to develop new chemical reactions and materials. Its role as a catalyst extends beyond industrial applications into academic research where it aids in synthesizing novel compounds with potential therapeutic effects .

Data Table: Summary of Applications

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Pharmaceuticals | API synthesis | Argatroban production |

| Industrial Chemicals | Catalyst for PVC production | Used in polymerization processes |

| Dyes and Pigments | Intermediate for colorants | Textile dye production |

| Analytical Chemistry | Reagent for contaminant detection | Environmental monitoring |

| Research & Development | Catalyst in chemical synthesis | Development of new therapeutic compounds |

作用机制

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. In the context of Argatroban, it acts as an impurity that can affect the drug’s efficacy and safety . The compound’s sulfonic acid group is crucial for its binding to specific molecular targets, influencing various biochemical pathways .

相似化合物的比较

Similar Compounds

3-Methylquinoline: The precursor in the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid.

8-Quinolinesulfonic acid: Another sulfonic acid derivative of quinoline.

Argatroban Impurities: Various impurities related to Argatroban, including other sulfonic acid derivatives.

Uniqueness

This compound is unique due to its specific structure, which combines a tetrahydroquinoline ring with a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable in the synthesis and quality control of pharmaceuticals .

生物活性

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of the sulfonic acid group enhances its solubility and potential interactions with biological targets. This compound is often synthesized as a derivative of quinoline, a class known for various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been tested against several cancer cell lines, including human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.

- Mechanism of Action : The compound reduces the expression of histone H3 (a proliferation marker) and increases the transcriptional activity of tumor suppressor genes P53 and P21. Additionally, it alters the expression of apoptosis-related genes BCL-2 and BAX, indicating its potential to induce apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Effect on H3 | P53 Activation | BCL-2/BAX Ratio |

|---|---|---|---|---|

| C-32 | 36 | Decreased | Increased | Decreased |

| MDA-MB-231 | 36 | Decreased | Increased | Decreased |

| A549 | 36 | Decreased | Increased | Decreased |

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored:

- Target Pathogens : It has shown effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values indicate moderate antibacterial potency. For instance, derivatives were found to have an MIC ranging from 32 to 256 µg/mL against specific bacterial strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | >256 |

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The study emphasized the importance of the sulfonic acid group for maintaining biological activity .

- Antimicrobial Efficacy Against Fungi : Another study reported that related tetrahydroquinoline derivatives exhibited potent antifungal activity against dermatophytes such as Trichophyton rubrum and Aspergillus spp., suggesting potential applications in treating fungal infections .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : The sulfonic acid group may facilitate binding to cellular receptors that modulate growth signals.

属性

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGVSYYMMRPVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。